molecular formula C18H10Cl5F3N2O2 B2919911 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-28-3

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2919911
CAS No.: 318959-28-3
M. Wt: 520.54
InChI Key: IESVKFYJADISRH-UHFFFAOYSA-N
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Description

This compound is a polyhalogenated pyrazole derivative featuring a 1H-pyrazole core substituted with 2,4-dichlorophenoxy and 2,4,5-trichlorophenoxymethyl groups at positions 5 and 4, respectively, along with a trifluoromethyl group at position 3 and a methyl group at position 1.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESVKFYJADISRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves multiple synthetic steps. One common route begins with the reaction of 2,4-dichlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole under suitable conditions to form the intermediate. This intermediate is further reacted with 2,4,5-trichlorophenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound usually entails optimizing these synthetic routes for scalability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole can undergo various reactions such as:

  • Oxidation: : Potential formation of hydroxylated derivatives.

  • Reduction: : Potential dechlorination under reducing conditions.

  • Substitution: : Both aromatic and aliphatic substitution reactions.

Common Reagents and Conditions

Oxidative reactions might use reagents like hydrogen peroxide or KMnO₄. Reduction could involve agents like lithium aluminum hydride (LiAlH₄). Substitution reactions typically require appropriate nucleophiles or electrophiles, often facilitated by catalysts or strong bases.

Major Products

Reaction products depend on the reagents and conditions used. Hydroxylation generally yields phenolic derivatives, while reduction might produce dechlorinated compounds.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: : Used in studies involving the synthesis of complex organic molecules.

  • Biology: : Potential as a probe in molecular biology research.

  • Medicine: : Investigated for its role in drug design and development.

  • Industry: : Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways

In medicinal chemistry, the action mechanism of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves binding to specific protein targets or enzymes, altering their function. The pathways are determined by the compound's interaction with these molecular targets, potentially modulating biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole derivatives documented in the evidence. Key comparisons include:

Compound Name Molecular Formula Key Substituents Biological Activity/Properties Reference
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole C₁₈H₁₃ClF₃N₂O 4-chlorophenyl, 4-methoxyphenyl, trifluoromethyl Not explicitly stated; synthetic focus
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole C₁₇H₁₃Cl₃N₂S 2,4-dichlorophenylsulfanylmethyl, phenyl, chloro Agrochemical candidate (inferred)
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... C₂₈H₂₀ClF₂N₅S Chlorophenyl, fluorophenyl, triazolyl, thiazole Antimicrobial activity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₃H₉ClF₃N₂OS 3-chlorophenylsulfanyl, trifluoromethyl, aldehyde Synthetic intermediate

Key Observations :

  • Chlorine vs. Fluorine Substituents : Chlorinated derivatives (e.g., compound from ) often exhibit higher lipophilicity and persistence in biological systems compared to fluorinated analogs (e.g., compounds in ), which may improve bioavailability but raise toxicity concerns.
  • Heterocyclic Additions: Compounds integrating triazole or thiazole moieties (e.g., ) demonstrate enhanced antimicrobial activity, suggesting that the target compound’s 2,4,5-trichlorophenoxymethyl group could similarly interact with microbial targets.
Physicochemical Properties
  • Crystallinity and Stability : Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (P 1̄ symmetry), suggesting that the target compound’s bulky substituents may also favor dense packing and thermal stability.
  • Solubility : The trifluoromethyl group in and reduces aqueous solubility but enhances membrane permeability, a trade-off critical for drug design.

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